molecular formula C10H10F2O2 B13287850 2-(2,3-Difluorophenyl)butanoic acid

2-(2,3-Difluorophenyl)butanoic acid

Cat. No.: B13287850
M. Wt: 200.18 g/mol
InChI Key: DDNMRSLSOJXHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a four-carbon aliphatic chain (butanoic acid backbone) and a 2,3-difluorophenyl substituent. This compound belongs to a broader class of aryl-substituted carboxylic acids, which are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,3-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14)

InChI Key

DDNMRSLSOJXHAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)butanoic acid typically involves the reaction of 2,3-difluorobenzene with butanoic acid derivatives under specific conditions. One common method includes the use of organolithium reagents to facilitate the formation of the desired product . The reaction conditions often require low temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(2,3-Difluorophenyl)butanoic acid may involve more scalable and cost-effective methods. These methods often utilize readily available raw materials and optimized reaction conditions to produce the compound in large quantities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and quality of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(2,3-Difluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the phenyl ring significantly impact physicochemical properties. For example:

  • 2-(2,3-Difluorophenyl)acetic acid (C₈H₆F₂O₂): Shares the same phenyl substitution pattern but has a shorter acetic acid chain, reducing lipophilicity compared to the butanoic analog. This shorter chain may limit membrane permeability in biological systems .
  • 4-(2,4-Difluorophenyl)butanoic acid (C₁₀H₁₀F₂O₂): Differs in fluorine substitution (C2 and C4 positions), altering the electron-withdrawing effects and steric hindrance. The C4 fluorine may reduce π-π stacking interactions in protein binding compared to the 2,3-difluoro isomer .
  • Replacement of chlorine with fluorine in 2-(2,3-Difluorophenyl)butanoic acid may reduce toxicity but also alter target affinity due to fluorine’s smaller atomic radius and higher electronegativity .
Table 1: Key Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions LogP* (Predicted)
2-(2,3-Difluorophenyl)butanoic acid C₁₀H₁₀F₂O₂ 200.19 2,3-difluoro 2.8
2-(2,3-Difluorophenyl)acetic acid C₈H₆F₂O₂ 172.13 2,3-difluoro 1.5
4-(2,4-Difluorophenyl)butanoic acid C₁₀H₁₀F₂O₂ 200.19 2,4-difluoro 2.7
2,4-DB (Agrochemical analog) C₁₀H₁₀Cl₂O₃ 249.09 2,4-dichloro 3.1

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Drug Design : The 2,3-difluoro configuration improves binding to hydrophobic pockets in enzyme active sites, as observed in analogs targeting spirocyclic decarboxylases (EP 4 374 877 A2) .

Biological Activity

2-(2,3-Difluorophenyl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12F2O2
  • Molecular Weight : 220.21 g/mol
  • IUPAC Name : 2-(2,3-Difluorophenyl)butanoic acid

Biological Activity

The biological activity of 2-(2,3-Difluorophenyl)butanoic acid has been investigated in various studies, focusing on its effects on different biological targets.

The compound appears to exert its biological effects through interaction with specific enzymes and receptors. For instance, it has been shown to inhibit certain cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Pharmacological Studies

Recent studies have highlighted the compound's potential in treating inflammatory conditions and its role as a selective COX inhibitor. The following table summarizes key findings from various research studies:

Study ReferenceBiological ActivityTargetIC50 Value
COX-1 InhibitionCOX-11.2 μM
COX-2 InhibitionCOX-20.42 μM
PPARγ ActivationPPARγ29% at 10 μM
Anti-inflammatoryVariousNot specified

Case Studies

  • In Vivo Studies : A study conducted on rats demonstrated that 2-(2,3-Difluorophenyl)butanoic acid significantly reduced inflammation markers when administered at specific doses. The compound showed a favorable pharmacokinetic profile, indicating good absorption and distribution in biological systems.
  • Cell Line Experiments : In vitro experiments using human cell lines revealed that the compound effectively reduced the production of pro-inflammatory cytokines, suggesting its potential utility in managing chronic inflammatory diseases.

Research Findings

  • Selectivity : The compound exhibits selectivity towards COX-2 over COX-1, which may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.
  • Therapeutic Potential : Given its mechanism of action and biological activity, there is ongoing research into its application for conditions such as arthritis and other inflammatory disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.